adrenic acid

peroxisomal beta-oxidation retroconversion kinetics very long-chain fatty acid metabolism

Adrenic acid (docosatetraenoic acid, DTA), designated by CAS 28874-58-0 and the lipid shorthand C22:4 n-6, is an omega-6 polyunsaturated fatty acid (PUFA) belonging to the class of very long-chain fatty acids. Structurally, it is (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid with a molecular formula of C22H36O2 and a molecular weight of 332.52 g/mol.

Molecular Formula C22H36O2
Molecular Weight 332.5 g/mol
Cat. No. B1203896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameadrenic acid
Synonyms7,10,13,16-docosatetraenoic acid
adrenic acid
adrenic acid, (Z)-isome
Molecular FormulaC22H36O2
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O
InChIInChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)
InChIKeyTWSWSIQAPQLDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adrenic Acid (C22:4 n-6) – Chemical Identity, Classification, and Core Characteristics


Adrenic acid (docosatetraenoic acid, DTA), designated by CAS 28874-58-0 and the lipid shorthand C22:4 n-6, is an omega-6 polyunsaturated fatty acid (PUFA) belonging to the class of very long-chain fatty acids [1]. Structurally, it is (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid with a molecular formula of C22H36O2 and a molecular weight of 332.52 g/mol [2]. It is biosynthesized via two-carbon chain elongation of arachidonic acid (C20:4 n-6) and can undergo peroxisomal β-oxidation to retroconvert back to arachidonic acid, establishing a bidirectional metabolic relationship with its C20 precursor [3].

Why Adrenic Acid Cannot Be Substituted with Arachidonic Acid or Other Omega-6 PUFAs


Although adrenic acid (C22:4 n-6) and arachidonic acid (C20:4 n-6) share identical unsaturation patterns and are metabolically interconvertible, their chain-length difference fundamentally alters their biological and analytical utility. Adrenic acid is not merely a two-carbon-extended analog of arachidonic acid; it exhibits distinct kinetics in peroxisomal β-oxidation, is esterified into unique phospholipid species with differential susceptibility to peroxidation, and serves as the exclusive precursor for dihomo-eicosanoids (DH-EETs, DH-PGs) that arachidonic acid cannot produce [1]. Furthermore, adrenic acid demonstrates biomarker specificity in metabolic diseases such as NAFLD that arachidonic acid lacks, with plasma adrenic acid showing significant ALT-correlated elevation (p < 0.001) while arachidonic acid does not exhibit the same disease progression linkage [2]. Substitution with generic C20 or C18 omega-6 PUFAs would eliminate the ability to detect peroxisomal dysfunction, measure DH-eicosanoid production, or leverage its unique ferroptosis-related properties [3].

Quantitative Differential Evidence for Adrenic Acid (C22:4 n-6) Against Key Comparators


Adrenic Acid vs. Docosahexaenoic Acid (DHA): 2–3× Faster Peroxisomal β-Oxidation Rate

In isolated rat liver cells, the oxidation rate of [2-¹⁴C]adrenic acid (22:4 n-6) was 2–3 times more rapid than that of [1-¹⁴C]docosahexaenoic acid (22:6 n-3), [1-¹⁴C]arachidonic acid (20:4 n-6), or [1-¹⁴C]oleic acid (18:1) [1]. Additionally, the mitochondrial β-oxidation inhibitors (+)-decanoylcarnitine and lactate reduced oxidation of 18:1 distinctly more efficiently than that of 22:4 n-6, confirming preferential peroxisomal processing of adrenic acid [1].

peroxisomal beta-oxidation retroconversion kinetics very long-chain fatty acid metabolism

Adrenic Acid vs. Arachidonic Acid: Comparable Vasorelaxation Potency with Distinct DH-EET Metabolite Profile

In bovine coronary arterial rings preconstricted with U-46619, adrenic acid (10⁻⁹–10⁻⁵ M) induced concentration-dependent relaxations with maximal relaxation of 83 ± 4%, which was comparable to arachidonic acid-induced relaxations [1]. Endothelial cell lysates contained adrenic acid at 1.56 ± 0.16 μg/mg protein versus arachidonic acid at 6.18 ± 0.60 μg/mg protein, confirming physiological relevance [1]. Critically, adrenic acid relaxations were mediated by dihomo-epoxyeicosatrienoic acids (DH-EETs) and dihomo-prostaglandins—metabolites that arachidonic acid cannot produce due to its shorter chain length [2].

vascular tone regulation endothelium-dependent relaxation dihomo-epoxyeicosatrienoic acids

Adrenic Acid as a Disease Progression Biomarker: ALT-Correlated Elevation in NAFLD (p < 0.001)

In a clinical cohort of NAFLD patients, the group with the highest alanine aminotransferase (ALT) levels exhibited significantly higher plasma adrenic acid concentrations than the other ALT groups, with a p-value for trend < 0.001 [1]. This correlation was not observed for arachidonic acid or other common omega-6 PUFAs in the same analysis, establishing adrenic acid as a specific biomarker for NAFLD progression [1]. In db/db mice fed a choline-deficient, high-fat diet (CDAHFD), both hepatic and plasma free adrenic acid levels were significantly elevated (p < 0.05) and associated with increased ELOVL2/5 expression and suppressed acyl-CoA oxidase 1 [2].

non-alcoholic fatty liver disease biomarker discovery clinical lipidomics

Adrenic Acid vs. Arachidonic Acid: Selective Inhibition of LTB4 Production in Human Neutrophils

In functional assays with human neutrophils, adrenic acid (AdA) potently inhibited the formation of the chemoattractant leukotriene B4 (LTB4), an effect that correlated with a reduction of its precursor arachidonic acid (AA) in free form [1]. In a murine LTB4-dependent arthritis model, in vivo adrenic acid treatment significantly alleviated arthritis severity, demonstrating that AdA exerts anti-inflammatory and pro-resolving effects—a finding that challenges the conventional classification of n-6 PUFAs as uniformly proinflammatory [1]. This LTB4-inhibitory activity is not observed with arachidonic acid, which instead serves as the direct precursor for LTB4 biosynthesis via 5-lipoxygenase [1].

inflammation resolution neutrophil biology leukotriene B4 inhibition

Adrenic Acid vs. Arachidonic Acid: Equally Critical PE Substrate for ACSL4-Mediated Ferroptosis Signaling

Quantitative redox lipidomics and systems biology analyses revealed that ferroptosis execution involves highly organized oxidation specifically on phosphatidylethanolamine (PE) species containing either arachidonoyl (AA) or adrenoyl (AdA) acyl chains [1]. Both AA-PE and AdA-PE were identified as the most vulnerable phospholipids to peroxidation during ferroptotic death [1]. Suppression of AA or AdA esterification into PE via genetic or pharmacological inhibition of acyl-CoA synthetase 4 (ACSL4) acts as a specific antiferroptotic rescue pathway [2]. The differential relevance lies in the distinct retention times and fragmentation patterns of AdA-PE versus AA-PE in lipidomic workflows, necessitating authentic adrenic acid standards for accurate quantification.

ferroptosis lipid peroxidation ACSL4 cell death mechanisms

Adrenic Acid Chain-Shortening Deficiency in Zellweger Syndrome Fibroblasts: Diagnostic Specificity

In cultured skin fibroblasts from normal human controls, [2-¹⁴C]adrenic acid (22:4 n-6) is efficiently chain-shortened to arachidonic acid (20:4 n-6) via peroxisomal β-oxidation [1]. In Zellweger syndrome fibroblasts, which lack functional peroxisomes, only a minimal amount of adrenic acid is oxidized [1]. This differential oxidation pattern is specific to adrenic acid among C22 unsaturated fatty acids and forms the basis for diagnostic differentiation of peroxisomal biogenesis disorders [2]. The chain-shortening deficiency for adrenic acid is also observed in acyl-CoA oxidase deficiency but is normal in X-linked adrenoleukodystrophy (X-ALD) fibroblasts, providing diagnostic specificity [3].

peroxisomal disorders Zellweger spectrum clinical diagnostics VLCFA metabolism

High-Value Research and Industrial Applications for Adrenic Acid (C22:4 n-6)


Clinical Lipidomics: NAFLD and Metabolic Disease Biomarker Quantification

Procurement of high-purity adrenic acid analytical standards (≥96%, CAS 28874-58-0) is essential for targeted lipidomics workflows in NAFLD biomarker studies. Plasma adrenic acid concentrations show significant, ALT-correlated elevation in NAFLD patients (p for trend < 0.001), a relationship not observed for arachidonic acid or other common omega-6 PUFAs [1]. Analytical laboratories should incorporate adrenic acid into multiple reaction monitoring (MRM) methods for cohort stratification and disease progression monitoring. The differential elevation in CDAHFD-fed db/db mouse models (p < 0.05) also supports preclinical pharmacodynamic studies evaluating NAFLD therapeutics [1].

Ferroptosis Research: ACSL4-Dependent Lipid Peroxidation Pathway Studies

Ferroptosis investigators require adrenic acid for studies of ACSL4-mediated esterification of PUFAs into phosphatidylethanolamine (PE). Adrenoyl-PE (PE-AdA) is, alongside arachidonoyl-PE (PE-AA), one of only two phospholipid species identified as the primary substrates for the oxidative death signal in ferroptosis [2]. Authentic adrenic acid is necessary as a reference standard for LC-MS/MS identification of PE-AdA species, for quantification of ACSL4 activity toward C22:4 substrates, and for cell supplementation studies examining ferroptosis susceptibility modulation. Substitution with arachidonic acid standards will result in incomplete characterization of the ferroptotic lipid oxidation landscape [3].

Cardiovascular Pharmacology: EDHF-Mediated Vasorelaxation Assays

Vascular biology laboratories investigating endothelium-derived hyperpolarizing factor (EDHF) mechanisms in coronary or adrenal cortical arteries should procure adrenic acid for vasorelaxation studies. In bovine coronary arteries, adrenic acid (10⁻⁹–10⁻⁵ M) induces concentration-dependent relaxations (maximal 83 ± 4%) that are mediated by dihomo-epoxyeicosatrienoic acids (DH-EETs)—metabolites that arachidonic acid cannot produce due to its shorter chain length [4]. The relaxations are endothelium-dependent, iberiotoxin-sensitive (K+ channel mediated), and partially inhibited by indomethacin (COX) and miconazole (CYP450), providing a robust assay platform for screening EDHF pathway modulators [4].

Peroxisomal Disorder Diagnostics: VLCFA Chain-Shortening Assays

Clinical diagnostic laboratories performing peroxisomal disorder testing require radiolabeled or unlabeled adrenic acid as a metabolic substrate for VLCFA β-oxidation assays. The chain-shortening of [2-¹⁴C]adrenic acid to arachidonic acid is markedly deficient in Zellweger syndrome and acyl-CoA oxidase deficiency fibroblasts but normal in X-ALD fibroblasts, providing diagnostic discrimination among peroxisomal disorders [5]. The 2–3× faster peroxisomal oxidation rate of adrenic acid relative to DHA (22:6 n-3) in isolated liver cells also establishes adrenic acid as the kinetically preferred substrate for quantifying peroxisomal β-oxidation capacity in research and clinical settings [6].

Quote Request

Request a Quote for adrenic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.